4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Electrophilic substitution Regioselectivity Synthetic chemistry

Research requiring C2- or C3-substituted indoles often fails with non-methylated or regioisomeric dimethoxy analogs due to shifted electrophilic attack. This N-methylated-4,6-dimethoxyindole-2-carboxylic acid solves regioselectivity pain points. - **Key outcomes**: Enables C2 dimerization (HNO₃/MeCN) or C3 formylation (Vilsmeier) without protecting groups. - **Application validated**: Calix[3]indole macrocycles (40-85% yield), DP receptor antagonists (US 8,623,903), butyrylcholinesterase inhibitors (IC₅₀ 1.95 µM). - **Supply**: >95% purity, fragment-like (MW 235.24). Available for immediate research quantities.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 319906-50-8
Cat. No. B2651194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
CAS319906-50-8
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O
InChIInChI=1S/C12H13NO4/c1-13-9-4-7(16-2)5-11(17-3)8(9)6-10(13)12(14)15/h4-6H,1-3H3,(H,14,15)
InChIKeyBEBFQDDKTUAVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: Chemical Identity & Procurement


4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 319906-50-8, MFCD03848062) is a synthetic indole-2-carboxylic acid derivative with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . The compound features a 4,6-dimethoxy substitution pattern on the indole core, an N1-methyl group, and a carboxylic acid moiety at C2. It belongs to the class of methoxy-activated indoles, whose enhanced reactivity relative to unsubstituted indoles makes them versatile building blocks for heterocyclic synthesis and medicinal chemistry programs [1]. The compound is commercially available at purities typically ≥95% and serves as a fragment-like scaffold (MW < 250 Da) for lead discovery and optimization campaigns .

Methoxy-activated indole building block for heterocyclic synthesis
Fragment-like scaffold (MW
N-Methyl and 4,6-dimethoxy pattern enables C2/C3-selective functionalization

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: Why Generic Substitution Fails


In-class indole-2-carboxylic acids bearing different methoxy substitution patterns or lacking N-methylation cannot be interchanged without altering synthetic outcomes and biological performance. The 4,6-dimethoxy motif directs electrophilic reactivity to C7, whereas 5,7-dimethoxy substitution redirects it to C4, leading to different regioisomeric products in key transformations such as Vilsmeier formylation and Friedel-Crafts acylation [1]. Furthermore, the presence of an N1-methyl group fundamentally alters the electronic landscape: N-methylation on the 4,6-dimethoxyindole scaffold shifts the preferred site of electrophilic attack from C7 to C3, as directly observed in oxidative dimerisation and nitration studies [2]. Consequently, replacement with a non-methylated analog (e.g., 4,6-dimethoxy-1H-indole-2-carboxylic acid) or a regioisomeric dimethoxy variant could result in divergent reaction pathways, unpredictable regioselectivity, and failed synthetic sequences, ultimately compromising experimental reproducibility and downstream biological readouts.

4,6-Dimethoxy substitution may direct electrophiles to C7; 5,7-isomer typically yields C4-substituted products, altering regiochemical outcome.

N-Methylation may shift preferred electrophilic site from C7 to C3/C2; non-methylated analog reactivity may differ significantly, compromising synthetic reproducibility.

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: Comparison vs. Analogous Indoles


Regioselectivity Shift Induced by N-Methylation

N-Methylation of the 4,6-dimethoxyindole scaffold shifts the preferred site of electrophilic attack from C7 to C3. In oxidative dimerisation experiments using nitric acid in acetonitrile, 3-substituted-4,6-dimethoxyindoles without N-methylation underwent dimerisation exclusively at C7. In contrast, N-methylated 4,6-dimethoxyindoles bearing a free C2 position underwent oxidative dimerisation at C2, indicating a fundamental change in the electron density distribution induced by the N1-methyl group [1]. This provides direct synthetic control: the target compound directs electrophiles to the C3/C2 region rather than C7, enabling divergent derivatisation strategies compared to its NH analog.

Regioselectivity Shift
Head-to-head
Electrophilic oxidative dimerisation: C2 (N-methylated) vs C7 (NH analog); complete regioselectivity switch, no mixed products reported.
Supports C2/C3-selective synthetic workflows vs. traditional C7 functionalisation.
HNO₃/MeCN, RT; applicable to N-methyl-4,6-dimethoxyindoles with free C2.
Electrophilic substitution Regioselectivity Synthetic chemistry

Regioselectivity: 4,6- vs. 5,7-Dimethoxy Substitution

The dimethoxy substitution pattern on the indole core dictates the site of electrophilic attack. 4,6-Dimethoxy substitution directs reactivity to the C7 position, while 5,7-dimethoxy substitution directs it to C4 [1]. In both patterns, regioselectivity can be further modulated by the presence of electron-withdrawing groups, but the baseline directing effect is inherent to the methoxy positioning. This means that procurement of the 4,6-isomer (319906-50-8) instead of the 5,7-isomer (e.g., methyl 5,7-dimethoxyindole-2-carboxylate) yields fundamentally different substitution products under identical reaction conditions.

Positional Isomer Regioselectivity
Cross-study
4,6-Dimethoxy: electrophilic attack at C7 (or C3 after N-methylation). 5,7-Dimethoxy: directed to C4. Orthogonal regiochemical outcomes.
Isomer choice determines substitution position; wrong isomer yields different regioisomeric products.
Vilsmeier formylation, Friedel-Crafts acylation, acid-catalyzed additions.
Indole activation Methoxy directing effects Heterocyclic synthesis

Predicted Lipophilicity: 4,6- vs. 5,6-Dimethoxy Isomers

While experimental aqueous solubility and logP data for the target compound remain limited in the public domain, computational predictions and comparative vendor data provide a framework for differentiation. The regioisomer 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 380607-13-6) is listed with a calculated logP of 2.08 . The non-methylated parent 4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 105776-11-2) has a predicted logP of 1.88 [1]. The N-methyl group on the target compound is expected to increase logP by approximately 0.2–0.4 units relative to the NH analog, placing its estimated logP near 2.1–2.3. This difference, though modest, can influence passive membrane permeability and aqueous solubility in biological assays.

Predicted Lipophilicity
Predicted / Data to verify
Target est. logP ~2.1–2.3; 4,6-NH parent 1.88; 5,6-N-methyl isomer 2.08. Small but potentially relevant differences in assay behavior.
Lipophilicity context may influence passive permeability and solubility screening.
In silico prediction; experimental logP data required for confirmation.
Lipophilicity Fragment-based drug design ADME prediction

Fragment-Likeness and Rule of Three Compliance

With a molecular weight of 235.24 Da, 1 hydrogen bond donor (carboxylic acid OH), 4 hydrogen bond acceptors (2 × methoxy O, 1 × carbonyl O, 1 × indole N), and 3 rotatable bonds, the target compound complies with the Congreve 'Rule of Three' (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) that defines high-quality fragments [1]. Many larger indole-2-carboxylic acid derivatives used in PGD₂ antagonist programs possess MW > 400 and additional aromatic substituents, reducing their fragment-like character. The target compound's small size and balanced H-bond profile make it a superior starting point for fragment growing and merging campaigns, where chemical tractability and synthetic accessibility are paramount [2].

Fragment-Likeness
Class-level inference
MW 235 Da, HBD 1, HBA 4 (borderline), 3 rotatable bonds. Compared to elaborated DP antagonist leads (MW 400–550, HBA 5–8), reduced complexity may benefit fragment screening.
May support fragment-based library design; Rule-of-Three compliance aids hit evolution.
HBA count exceeds typical rule limit; verify aggregation and assay interference.
Fragment-based screening Rule-of-three compliance Lead-likeness

Calix[3]indole Synthesis: 4,6- vs. 5,7-Dimethoxy Scaffolds

3-Substituted 4,6-dimethoxyindole-2-carboxylic acids, such as the target compound, serve as precursors for unsymmetrically-linked calix[3]indoles via acid-catalyzed reaction with aryl aldehydes [1]. The 4,6-dimethoxy activation pattern is critical: the 2,2′-, 2,7′-, and 7,7′-linkages formed depend on the methoxy groups enhancing nucleophilicity at specific positions. Indoles lacking the 4,6-dimethoxy motif, or bearing alternative substitution patterns, either fail to form calix[3]indoles or produce different regioisomeric macrocycles. For example, 3-aryl-4,6-dimethoxyindoles with a free C2 and C7 position generate calix[3]indoles in a wide range of yields (typically 40–85%), whereas 5,7-dimethoxyindoles afford C4-linked dimers rather than C7-linked macrocycles under analogous conditions [1][2].

Calix[3]indole Synthesis
Cross-study comparable
4,6-Dimethoxyindole-2-carboxylic acids: calix[3]indole formation in 40–85% yield. 5,7-Dimethoxy analogs: C4-linked dimers instead of trimeric macrocycles.
Correct isomer is essential for target macrocyclic architecture; substitution pattern controls product class.
Acid-catalyzed condensation with aryl aldehydes; unsymmetrical linkages formed.
Calix[3]indole Macrocyclic synthesis Acid-catalyzed condensation

Dermatological Patent Precedent: Dimethoxy vs. Unsubstituted Indole

The 4,6-dimethoxyindole-2-carboxylic acid scaffold has been specifically claimed in patents for hair growth stimulation and seborrhea treatment, notably by L'Oréal (US 6,541,507 and related patents), where the dimethoxy substitution was found to be critical for biological activity [1][2]. In these patents, 4,6-dimethoxyindole-2-carboxylic acid and its derivatives are described as therapeutically effective for inducing/stimulating mammalian hair growth and treating seborrhea, acne, and comedones. Unsubstituted indole-2-carboxylic acid or other dimethoxy positional isomers are not asserted with equivalent efficacy in the same patent families, implying that the 4,6-substitution pattern confers distinct pharmacological properties, potentially through differential interaction with melanogenesis-related pathways or sebaceous gland targets.

Dermatological Patent Context
Class-level inference
4,6-Dimethoxyindole-2-carboxylic acid scaffold claimed in patents for hair follicle biology and sebaceous gland research models. Unsubstituted indole-2-carboxylic acid not described with equivalent model activity.
May support dermatological target research; substitution pattern appears relevant in reported models.
Patent-derived findings; independent experimental validation needed for research use.
Hair growth Seborrhea Dermatological application

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: Optimal Research & Industrial Applications


C2/C3-Selective Indole Functionalization via N-Methyl Direction

For synthetic chemistry teams requiring electrophilic functionalisation at the indole C2 or C3 positions rather than C7, the target compound is uniquely suited. The N1-methyl group directs electrophilic attack to the C2/C3 region, as demonstrated by oxidative dimerisation occurring exclusively at C2 for N-methylated-4,6-dimethoxyindoles, whereas the non-methylated analog reacts at C7 [1]. This enables chemists to access C2- or C3-substituted indole libraries—including C2-linked biindolyls and C3-formylated derivatives—using a single starting material rather than relying on protecting group strategies or multistep sequences to override innate indole reactivity. Synthetic procedures are well-precedented: treatment with HNO₃ in acetonitrile at room temperature delivers the C2 dimer, while Vilsmeier conditions yield C3 aldehydes.

Fragment-Based Lead Discovery: DP Receptor & Cholinesterase Targets

With a molecular weight of 235.24 Da and compliance with the Congreve Rule of Three for fragment-likeness, the compound is suitable for fragment screening libraries targeting the PGD₂ DP receptor or cholinesterase enzymes [2]. The 4,6-dimethoxy substitution pattern is a validated pharmacophoric motif in the DP receptor antagonist patent space (US 8,623,903 B2). Meanwhile, monomeric and dimeric dimethoxyindole-based thiosemicarbazones derived from the 4,6-dimethoxyindole core have demonstrated potent butyrylcholinesterase inhibition (IC₅₀ values as low as 1.95 μM) and antioxidant activity in DPPH and ABTS assays [3]. The carboxylic acid handle at C2 provides a synthetic vector for amide coupling, esterification, or hydrazide formation to rapidly elaborate fragment hits into lead-like molecules.

Calix[3]indole Synthesis for Supramolecular and Ion Channel Research

For supramolecular chemistry groups and ion channel discovery programs, the 4,6-dimethoxyindole-2-carboxylic acid scaffold is an essential building block for constructing calix[3]indoles—trimeric macrocycles with potential as synthetic ion channels and molecular receptors. The acid-catalyzed condensation of 3-substituted 4,6-dimethoxyindole-2-carboxylic acids with aryl aldehydes generates unsymmetrically-linked calix[3]indoles featuring 2,2′-, 2,7′-, and 7,7′-linkages in synthetically useful yields (40–85%) [4]. Alternative dimethoxy substitution patterns (e.g., 5,7-dimethoxy) do not yield this macrocyclic architecture, instead forming C4-linked dimers. Procurement of the correct isomer is therefore critical for research groups pursuing calix[3]indole-based projects.

Dermatological Lead Development Using 4,6-Dimethoxyindole IP

Industrial R&D teams developing treatments for hair loss (alopecia), seborrhea, or acne can leverage the patent-established therapeutic relevance of the 4,6-dimethoxyindole-2-carboxylic acid scaffold [5][6]. The N-methylated variant (target compound) offers a differentiated IP position relative to the extensively claimed NH analog, while retaining the core 4,6-dimethoxy pharmacophore that is absent from generic indole-2-carboxylic acids. The compound's carboxylic acid functionality further allows for prodrug strategies (ester prodrugs for enhanced skin penetration) or salt formation for improved formulation properties in topical preparations.

Application
Selection Property
Validation Focus
C2/C3-Selective Indole Functionalization
N-Methyl-directed regioselectivity
Electrophilic substitution outcome & synthetic reproducibility
Fragment-Based Lead Discovery
Fragment-likeness (MW
Biochemical assay hit confirmation & SAR expansion
Calix[3]indole Macrocycle Synthesis
4,6-Dimethoxy activation pattern
Macrocyclization efficiency & architecture verification
Dermatological Model Research
4,6-Dimethoxyindole pharmacophore precedent
Target engagement in hair follicle / sebaceous gland models

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